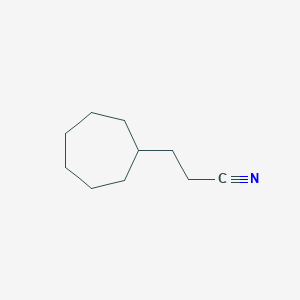









|
REACTION_CXSMILES
|
Br[CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CCCC[SnH](CCCC)CCCC.[C:22](#[N:25])[CH:23]=[CH2:24].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[CH:2]1([CH2:24][CH2:23][C:22]#[N:25])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|


|
Name
|
|
|
Quantity
|
25.57 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CCCCCC1
|
|
Name
|
|
|
Quantity
|
50.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[SnH](CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
15.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCC1)CCC#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |